molecular formula C17H24N6O B4710734 N-[5-(3-methoxypropyl)-1,3,5-triazinan-2-ylidene]-4,7-dimethylquinazolin-2-amine

N-[5-(3-methoxypropyl)-1,3,5-triazinan-2-ylidene]-4,7-dimethylquinazolin-2-amine

Cat. No. B4710734
M. Wt: 328.4 g/mol
InChI Key: ANFOZRVWGKZKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3-methoxypropyl)-1,3,5-triazinan-2-ylidene]-4,7-dimethylquinazolin-2-amine, also known as MTQ, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[5-(3-methoxypropyl)-1,3,5-triazinan-2-ylidene]-4,7-dimethylquinazolin-2-amine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as protein kinase C and DNA topoisomerase, that are involved in cell proliferation and survival. It can also induce apoptosis in cancer cells by activating certain signaling pathways. In addition, this compound has been shown to have anti-inflammatory properties and can modulate the immune system.

Advantages and Limitations for Lab Experiments

N-[5-(3-methoxypropyl)-1,3,5-triazinan-2-ylidene]-4,7-dimethylquinazolin-2-amine has several advantages for lab experiments, including its high potency and selectivity for cancer cells, its ability to penetrate cell membranes, and its fluorescent properties. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on N-[5-(3-methoxypropyl)-1,3,5-triazinan-2-ylidene]-4,7-dimethylquinazolin-2-amine. One area of focus could be on developing more effective drug delivery systems that can target cancer cells more specifically. Another area of focus could be on studying the effects of this compound on different types of cancer cells and on different signaling pathways. Additionally, more studies are needed to fully understand the mechanism of action of this compound and to assess its safety and potential toxicity.

Scientific Research Applications

N-[5-(3-methoxypropyl)-1,3,5-triazinan-2-ylidene]-4,7-dimethylquinazolin-2-amine has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential applications in drug delivery systems and as a fluorescent probe for imaging.

properties

IUPAC Name

N-[3-(3-methoxypropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,7-dimethylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-12-5-6-14-13(2)20-17(21-15(14)9-12)22-16-18-10-23(11-19-16)7-4-8-24-3/h5-6,9H,4,7-8,10-11H2,1-3H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFOZRVWGKZKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(3-methoxypropyl)-1,3,5-triazinan-2-ylidene]-4,7-dimethylquinazolin-2-amine
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